molecular formula C10H7F3N2O B11875792 1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

Cat. No.: B11875792
M. Wt: 228.17 g/mol
InChI Key: XFPMRLIJSTXBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone (CAS 1956372-12-5) is a high-value chemical building block for pharmaceutical research and development. This compound features the imidazo[1,2-a]pyridine scaffold, an important nitrogen-containing fused heterocycle frequently found in compounds with significant biological activities . The core structure is a priority pharmacophore in drug research and is present in several marketed drugs, such as Zolpidem, due to its relevant physicochemical properties . The molecular structure is engineered with a trifluoromethyl group at the 8-position, a modification known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity in drug-receptor interactions. The acetyl substituent at the 2-position provides a versatile handle for further synthetic elaboration via derivatization or as a key intermediate in multi-component reactions . Research Applications & Value: This compound serves as a critical precursor in the design and synthesis of novel bioactive molecules. Its primary research value lies in its potential for constructing more complex derivatives for screening against various therapeutic targets. The imidazo[1,2-a]pyridine core is associated with a wide range of pharmacological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic effects, making this derivative a valuable asset for medicinal chemists working in early-stage drug discovery . For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone

InChI

InChI=1S/C10H7F3N2O/c1-6(16)8-5-15-4-2-3-7(9(15)14-8)10(11,12)13/h2-5H,1H3

InChI Key

XFPMRLIJSTXBBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=CC=C(C2=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The imidazo[1,2-a]pyridine derivatives, including 1-(8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone, have shown a high potential for biological activity. Studies indicate that these compounds can act as inhibitors of various biological targets, making them candidates for drug development.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of imidazo[1,2-a]pyridine derivatives against pathogens such as Trypanosoma cruzi and Leishmania infantum. The results demonstrated that certain derivatives exhibited significant activity with IC50 values as low as 1.35 μM against Trypanosoma brucei brucei . Although specific data for 1-(8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone was not highlighted, its structural similarity suggests potential for similar activity.

Therapeutic Applications

Research has indicated that imidazo[1,2-a]pyridine derivatives may be useful in treating conditions such as metabolic syndrome and central nervous system disorders. Specifically, compounds with this structure have been associated with the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating type 2 diabetes and obesity .

Synthesis and Characterization

The synthesis of 1-(8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone typically involves the preparation of its precursor, 8-(trifluoromethyl)imidazo[1,2-a]pyridine. The characterization of the synthesized compound can be performed using techniques such as single-crystal X-ray diffraction, which confirms the structural integrity and coplanarity of the compound .

Mechanism of Action

The mechanism of action of 1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Bioactivity

Trifluoromethyl on Imidazopyridine Core
  • Compound 3k (1-(2-methyl-8-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-yl)ethanone): Features a -CF₃ group on the phenyl ring at the 8-position.
  • GLP-1 Receptor Agonists : Compounds like 23 and 24 (8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl derivatives) activate GLP-1 receptors, demonstrating that -CF₃ at the 6-position enhances receptor binding compared to 8-substituted variants .
Trifluoromethyl on Fused Heterocycles
  • BASF Derivatives : Compounds such as 6-cyclopropyl-2-[3-(ethanesulfonyl)imidazo[1,2-a]pyridin-2-yl]-7-(trifluoromethyl)imidazo[1,2-c]pyrimidin-5-one incorporate -CF₃ on a pyrimidine ring fused to imidazopyridine. These derivatives exhibit enhanced metabolic stability and antibacterial activity, highlighting the role of fused rings in modulating pharmacokinetics .

Substituent Electronic Effects

  • Acetyl vs. Carboxylate: Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate () replaces the acetyl group with an ethyl carboxylate.
  • Electron-Withdrawing Groups: The -CF₃ group’s electron-withdrawing nature stabilizes the imidazopyridine core, as seen in 1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (), where chloro and -CF₃ synergistically enhance electrophilicity for nucleophilic reactions .

Suzuki-Miyaura Coupling

  • Example : Compound 3k was synthesized via Suzuki coupling between 2-methylimidazo[1,2-a]pyridine-3-ylboronic acid and 4-(trifluoromethyl)phenylboronic acid (yield: 76%). This method is versatile for introducing aryl/heteroaryl groups but requires optimization for sterically hindered substrates .
  • Microwave-Assisted Synthesis : and highlight microwave irradiation for rapid cyclization (e.g., 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile), reducing reaction times from hours to minutes .

Bromination and Functionalization

  • Stepwise Bromination: details bromination of 1-(3-ethylsulfonylimidazo[1,2-a]pyridin-2-yl)ethanone using HBr/Br₂, yielding 2-bromo intermediates for subsequent nucleophilic substitutions (e.g., with cyclopropylamine, 45% yield) .

Enzyme Inhibition

  • PLA2 Inhibition : Naphthyl-substituted analog 3f (IC₅₀ = 14.3 µM) outperforms phenyl- and chlorophenyl-substituted derivatives (IC₅₀ > 100 µM), indicating bulky aromatic groups enhance PLA2 binding .
  • Antibacterial Activity : Derivatives from (e.g., 11a–11h ) with -CF₃ and arylmethoxy groups show potent activity against Gram-positive bacteria, likely due to increased membrane interaction .

Receptor Modulation

  • GLP-1 Receptor : Compounds 23 and 24 (IC₅₀ < 1 µM) demonstrate that -CF₃ at the 6-position synergizes with chloro at the 8-position for receptor activation, a key insight for diabetes drug design .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) LogP* Activity (IC₅₀, µM)
Target Compound Not Reported - ~2.5 Not Reported
3k (8-(4-CF₃-phenyl)) 121–123 76 3.1 NS
3f (8-naphthyl) 179–182 86 4.2 14.3
GLP-1 Agonist 23 Not Reported - ~3.8 <1

*Predicted using fragment-based methods.

Biological Activity

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and electron-withdrawing effects. The presence of the ethanone moiety further contributes to its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that 1-(8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone exhibits significant anticancer properties across various cancer cell lines. The compound's effectiveness has been evaluated through in vitro assays, with IC50 values indicating potent cytotoxicity.

Table 1: Anticancer Activity of 1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

Cell LineIC50 (μM)Mechanism of Action
K562 (CML)2.27Induces apoptosis and cell cycle arrest
MCF-7 (Breast)1.42Inhibits microtubule polymerization
HeLa (Cervical)4.56DNA binding and disruption of replication
A549 (Lung)3.50Inhibition of cell proliferation

The compound has shown selective toxicity towards cancer cells while sparing normal human cells, indicating a favorable therapeutic window.

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. Studies suggest that it triggers intrinsic apoptotic pathways by modulating Bcl-2 family proteins and disrupting mitochondrial membrane potential. Additionally, it has been shown to inhibit key signaling pathways involved in cancer progression, such as the PDGFRα and PDGFRβ pathways.

Structure-Activity Relationship (SAR)

SAR studies have revealed that the trifluoromethyl group significantly enhances the compound's potency. Variations in the imidazo[1,2-a]pyridine core also play a crucial role in determining biological activity. For instance, modifications at the 4-position of the pyridine ring have been associated with improved binding affinity to target proteins.

Table 2: SAR Analysis of Substituents on Imidazo[1,2-a]pyridine Core

Substituent TypePositionEffect on Activity
Trifluoromethyl8Increases potency
Methyl4Moderate enhancement
Hydroxyl6Decreases potency

Case Studies

A notable case study involved the evaluation of this compound against a panel of cancer cell lines, where it exhibited remarkable selectivity for malignant cells over non-malignant cells. The study utilized flow cytometry to assess apoptosis rates and revealed that treatment with the compound resulted in a significant increase in early apoptotic cells compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves multi-step pathways, such as cyclocondensation of substituted pyridines with α-bromoketones or halogenated intermediates. For example, analogous compounds are synthesized via refluxing hydrazide derivatives with aldehydes in ethanol under acidic catalysis . Optimization includes:

  • Temperature control (reflux vs. room temperature).
  • Solvent selection (DMF for cyclization; ethanol for recrystallization) .
  • Stoichiometric adjustments (e.g., 1.05 equivalents of aldehydes to minimize side reactions) .

Q. Which spectroscopic methods are most effective for characterizing the structural purity of this compound?

  • Methodological Answer : Key techniques include:

TechniqueApplicationExample Data (From Analogous Compounds)
¹H/¹³C NMR Assigning proton and carbon environmentsδ 7.8–8.2 ppm (aromatic protons); δ 160–170 ppm (carbonyl carbons) .
IR Spectroscopy Identifying functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
HRMS Confirming molecular weightCalculated [M+H]⁺: 246.0365; Observed: 246.0364 .
  • Multi-nuclear NMR and HRMS are critical for verifying structural integrity .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
  • Enzyme inhibition studies (e.g., kinase or protease targets due to structural similarity to bioactive imidazo-pyridines) .
  • Antimicrobial screening (disk diffusion or MIC assays) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Dose-response validation : Replicate studies across multiple cell lines or enzymatic systems .
  • Structural re-analysis : Verify compound purity via XRD or LC-MS to rule out degradation .
  • Computational docking : Compare binding modes to identify variable interactions (e.g., trifluoromethyl group positioning) .

Q. What strategies enhance the metabolic stability of trifluoromethyl-substituted imidazo[1,2-a]pyridine derivatives in preclinical studies?

  • Methodological Answer :

  • Prodrug modification : Ester-to-acid conversion for improved pharmacokinetics .
  • Isotopic labeling (e.g., ¹⁹F NMR tracking) to study metabolic pathways .
  • Cytochrome P450 inhibition assays to identify metabolic hotspots .

Q. How do structural modifications at the 2-position of the imidazo[1,2-a]pyridine core influence binding affinity to target enzymes?

  • Methodological Answer :

  • SAR studies : Replace the ethanone group with amides or sulfonamides to alter hydrogen-bonding capacity .
  • Crystallography : Resolve enzyme-ligand complexes (e.g., kinase inhibitors) to map binding interactions .
  • Example: 2-Aryl substitutions increase π-π stacking with hydrophobic enzyme pockets .

Q. What computational chemistry approaches predict the ADMET properties of derivatives?

  • Methodological Answer :

  • DFT calculations : Estimate solubility and logP values using Gaussian or ORCA .
  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) .
  • QSAR models : Train on datasets of imidazo-pyridines to predict toxicity .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for XRD studies?

  • Methodological Answer :

  • Solvent screening : Use methanol/ethanol mixtures for slow evaporation .
  • Temperature gradients : Gradual cooling from 60°C to 4°C to reduce defects .
  • Seeding techniques : Introduce microcrystals to induce controlled nucleation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.